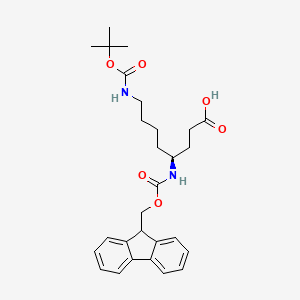
1-(3,4-Dichlorobenzyl)piperazine
Descripción general
Descripción
1-(3,4-Dichlorobenzyl)piperazine (DCBP) is a synthetic compound used in a variety of scientific experiments and applications. It is a cyclic amine derivative of piperazine, and is a popular alternative to other compounds due to its low toxicity and ease of synthesis. DCBP is used in a wide range of scientific research applications, and is known for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Piperazine Derivatives as Antidiabetic Compounds
Piperazine derivatives, including those similar to 1-(3,4-Dichlorobenzyl)piperazine, have been identified as new antidiabetic compounds. Research indicates that these compounds can significantly improve glucose tolerance without any side events or hypoglycemic effects. One such compound, 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, showed potent antidiabetic activity in rat models, mediated by an increase in insulin secretion (Le Bihan et al., 1999).
Piperazine Derivatives in Central Pharmacological Applications
Piperazine derivatives are involved in the activation of the monoamine pathway, contributing to their central pharmacological activities. These activities include potential antipsychotic, antidepressant, and anxiolytic applications. Notably, benzylpiperazine is a prototype of piperazine derivatives known for its stimulant and euphoric effects (Brito et al., 2018).
Cancer Cell Cytotoxicity
Some 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structurally similar to 1-(3,4-Dichlorobenzyl)piperazine, have demonstrated significant cellgrowth inhibitory activity on various cancer cell lines. These compounds showed time-dependent cytotoxicity, indicating their long-term stability and potential as cancer therapeutics (Yarim et al., 2012).
Development of Novel Antimicrobial Agents
Piperazine derivatives have been explored for their antibacterial and antifungal potential. A study on a variety of piperazine derivatives showed promising results against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The research suggests that these compounds could be utilized to overcome microbial resistance to pharmaceutical drugs (Patil et al., 2019).
Potential in Treating Allergic Rhinitis
A 1,4-disubstituted piperazine derivative has been identified as a H3 antagonist with potential use in treating inflammatory diseases, particularly allergic rhinitis. This research indicates that such compounds could be effective in managing symptoms associated with allergic reactions (Norman, 2007).
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDSYXGJCWKNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374155 | |
| Record name | 1-(3,4-Dichlorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)piperazine | |
CAS RN |
55513-17-2 | |
| Record name | 1-(3,4-Dichlorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-Dichlorobenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B1349843.png)







![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/structure/B1349863.png)


